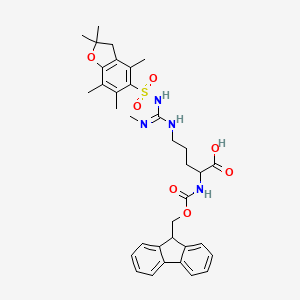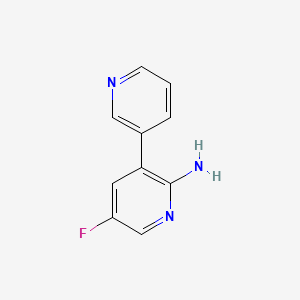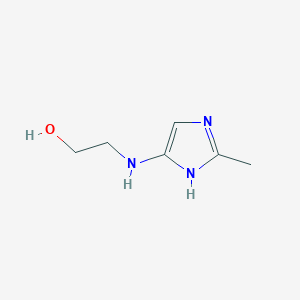![molecular formula C44H34O20 B12831227 (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is known for its potent antioxidant properties and is found in various natural sources, including certain fruits and vegetables. This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) typically involves multiple steps. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable chroman derivative under acidic conditions. The reaction is followed by esterification with 3,4,5-trihydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinones back to the original hydroxy compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using carboxylic acids and dehydrating agents, while etherification may involve alkyl halides and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original hydroxy compounds.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study polyphenolic interactions and stability.
Biology
In biological research, (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is investigated for its potential protective effects against oxidative stress in cells. It is also explored for its role in modulating various biological pathways.
Medicine
Medically, this compound is being researched for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. Its ability to modulate oxidative stress makes it a candidate for treating diseases associated with oxidative damage.
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics and skincare products for its antioxidant properties.
Mechanism of Action
The mechanism of action of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. It also modulates various signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.
Resveratrol: Known for its antioxidant and anti-inflammatory effects.
Quercetin: A flavonoid with similar antioxidant activities.
Uniqueness
What sets (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) apart is its unique structure, which allows for multiple points of interaction with free radicals and other molecules. This structural complexity contributes to its potent antioxidant activity and broad range of biological effects.
Properties
Molecular Formula |
C44H34O20 |
|---|---|
Molecular Weight |
882.7 g/mol |
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39+,40+,42-/m0/s1 |
InChI Key |
KTLUHRSHFRODPS-VLNKRCLNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)






![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
